2-(4-benzyl-2-oxomorpholin-3-yl)-N-phenylacetamide
Description
2-(4-benzyl-2-oxomorpholin-3-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring substituted with a benzyl group and an oxo group at specific positions, along with a phenylacetamide moiety
Properties
IUPAC Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-16-9-5-2-6-10-16)13-17-19(23)24-12-11-21(17)14-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYWDDHBARIPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-phenylacetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Oxidation: The oxo group is introduced through an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Acylation: The final step involves the acylation of the morpholine derivative with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-2-oxomorpholin-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, phenylacetyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2-(4-benzyl-2-oxomorpholin-3-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide
Comparison
Compared to similar compounds, 2-(4-benzyl-2-oxomorpholin-3-yl)-N-phenylacetamide is unique due to its specific substitution pattern on the morpholine ring and the phenylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
The compound 2-(4-benzyl-2-oxomorpholin-3-yl)-N-phenylacetamide is a member of the morpholine class of compounds, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant research findings.
Structure and Properties
The chemical structure of this compound can be described as follows:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Substituents : The presence of a benzyl group and a phenylacetamide moiety enhances its biological profile.
Antidiabetic Activity
Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor , which is crucial for managing diabetes by delaying carbohydrate absorption. In vitro studies demonstrated that derivatives of N-phenylacetamides, including the target compound, exhibited significant inhibitory activity against yeast α-glucosidase, with IC50 values indicating potency superior to acarbose, a standard antidiabetic drug .
Table 1: IC50 Values of Selected Compounds Against α-glucosidase
| Compound | IC50 (µM) |
|---|---|
| Acarbose | 500 |
| This compound | 150 |
| 4-Bromo derivative | 80 |
| 2,6-Dichloro derivative | 100 |
This table summarizes the comparative efficacy of various compounds, highlighting the promising activity of this compound.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that morpholine derivatives can modulate various signaling pathways involved in cancer progression. Specifically, studies on related compounds have shown that they can inhibit key kinases involved in tumor growth and metastasis .
Neuroprotective Effects
In addition to metabolic and oncological applications, there is emerging evidence suggesting neuroprotective effects. Studies have indicated that certain morpholine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways associated with neurodegenerative diseases .
Case Studies
- Diabetes Management : A clinical trial evaluated the efficacy of N-phenylacetamide derivatives in diabetic patients. Results indicated a significant reduction in postprandial blood glucose levels compared to placebo groups.
- Cancer Cell Lines : In vitro tests on various cancer cell lines (e.g., HeLa and MCF7) showed that the compound induced apoptosis through caspase activation, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzyl and phenyl groups significantly influence biological activity. For instance:
- Substitution patterns on the benzyl group can enhance α-glucosidase inhibitory activity.
- The presence of electron-withdrawing groups on the phenyl ring generally increases potency against cancer cell lines.
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing (e.g., nitro) | Increases potency against cancer cells |
| Alkyl substitutions | Generally decrease α-glucosidase inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
